2-Cyclopropyl-1-(4-hydroxyphenyl)ethan-1-one
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Overview
Description
2-Cyclopropyl-1-(4-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and a hydroxyphenyl group, making it a valuable building block in organic synthesis and various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(4-hydroxyphenyl)ethan-1-one typically involves the reaction of cyclopropyl ketone with 4-hydroxybenzaldehyde under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures . The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-(4-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 2-cyclopropyl-1-(4-hydroxyphenyl)ethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-Cyclopropyl-1-(4-hydroxyphenyl)ethan-1-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(4-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the cyclopropyl group can interact with hydrophobic regions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-1-(2-hydroxyphenyl)ethan-1-one: Similar structure but with the hydroxy group in a different position.
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one: Contains a fluorine atom instead of a hydroxy group.
2,5-Diphenyl-1,3-oxazoline: Different core structure but similar functional groups.
Uniqueness
2-Cyclopropyl-1-(4-hydroxyphenyl)ethan-1-one is unique due to its combination of a cyclopropyl group and a hydroxyphenyl group, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1447823-43-9 |
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Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-cyclopropyl-1-(4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C11H12O2/c12-10-5-3-9(4-6-10)11(13)7-8-1-2-8/h3-6,8,12H,1-2,7H2 |
InChI Key |
VQECTNKAXLGNNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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